molecular formula C10H16O B12762538 2-(2-Methylprop-1-enyl)4-methylenetetrahydropyran, (R)- CAS No. 76936-34-0

2-(2-Methylprop-1-enyl)4-methylenetetrahydropyran, (R)-

Cat. No.: B12762538
CAS No.: 76936-34-0
M. Wt: 152.23 g/mol
InChI Key: JRIATCFPZFOVNP-JTQLQIEISA-N
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Description

. It is a stereoisomer of rose oxide, a fragrance compound found in roses and other flowers. This compound is known for its pleasant floral aroma and is widely used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(2-Methylprop-1-enyl)4-methylenetetrahydropyran involves the catalytic hydrogenation of 2-(2-methylprop-1-enyl)-4-methylenetetrahydropyran in the presence of hydrogen and a heterogeneous catalyst comprising ruthenium on an aluminum oxide support . The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-10 bar.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The catalyst used in industrial production is often supported on a high-surface-area material to enhance its activity and longevity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylprop-1-enyl)4-methylenetetrahydropyran undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols and ketones.

    Reduction: Reduction reactions can convert it into saturated hydrocarbons.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) are often employed.

Major Products Formed

    Oxidation: Alcohols and ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methylprop-1-enyl)4-methylenetetrahydropyran has several scientific research applications:

    Chemistry: Used as a model compound in studies of stereochemistry and reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in aromatherapy and as a natural fragrance in pharmaceutical formulations.

    Industry: Widely used in the fragrance industry for its pleasant floral aroma, and in the flavor industry as a flavoring agent.

Mechanism of Action

The mechanism of action of 2-(2-Methylprop-1-enyl)4-methylenetetrahydropyran involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its floral aroma. The compound’s molecular structure allows it to fit into specific receptor sites, triggering a signal transduction pathway that results in the sensation of smell.

Comparison with Similar Compounds

Similar Compounds

    cis-Rose oxide: Another stereoisomer of rose oxide with a slightly different aroma profile.

    trans-Rose oxide: The compound , known for its distinct floral scent.

    (E)-Rose oxide: Another isomer with unique olfactory properties.

Uniqueness

2-(2-Methylprop-1-enyl)4-methylenetetrahydropyran stands out due to its specific stereochemistry, which imparts a unique floral aroma compared to its isomers. Its stability and pleasant scent make it a valuable compound in the fragrance industry.

Properties

CAS No.

76936-34-0

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(2R)-4-methylidene-2-(2-methylprop-1-enyl)oxane

InChI

InChI=1S/C10H16O/c1-8(2)6-10-7-9(3)4-5-11-10/h6,10H,3-5,7H2,1-2H3/t10-/m0/s1

InChI Key

JRIATCFPZFOVNP-JTQLQIEISA-N

Isomeric SMILES

CC(=C[C@H]1CC(=C)CCO1)C

Canonical SMILES

CC(=CC1CC(=C)CCO1)C

Origin of Product

United States

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